molecular formula C9H18ClNO2 B6242948 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers CAS No. 2378503-03-6

1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers

Cat. No. B6242948
CAS RN: 2378503-03-6
M. Wt: 207.7
InChI Key:
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Description

The compound “1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers” is a derivative of the bicyclo[3.3.1]nonane structure . Bicyclo[3.3.1]nonane derivatives are known for their various functionalities and their significant impact on crystal structures and intermolecular networks .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, 9-Borabicyclo[3.3.1]nonane, a commercially available reagent, is used to synthesize organoboranes (B-R-9-BBN) exhibiting remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions .


Molecular Structure Analysis

The molecular structure of these compounds is influenced by the unsaturation of the six-membered rings. The unsaturated diol rac - 1, in contrast to its saturated analogue rac - 6, does not crystallise with spontaneous resolution . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .


Chemical Reactions Analysis

The chemical reactions of these compounds involve strong to weak hydrogen bonds and the stereochemistry of network formation . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Future Directions

The future directions in the study of these compounds could involve further exploration of their synthesis, molecular structure, and chemical reactions. The possible relation between chiral networks and conglomerate formation could also be an interesting area for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride involves the conversion of a cyclic ketone to a bicyclic amine, followed by reduction and hydroxylation to obtain the desired compound.", "Starting Materials": ["Cyclic ketone", "Ammonia", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Methanol"], "Reaction": ["1. The cyclic ketone is reacted with ammonia in the presence of hydrogen gas and a catalyst to form a bicyclic amine.", "2. The bicyclic amine is reduced using sodium borohydride to obtain the corresponding amine.", "3. The amine is then hydroxylated using hydrogen peroxide and a catalyst to obtain the desired compound.", "4. The compound is then treated with hydrochloric acid and methanol to obtain the hydrochloride salt of the compound."] }

CAS RN

2378503-03-6

Product Name

1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride, Mixture of diastereomers

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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